Cyclohexylmethyl diazomethyl ketone

Description

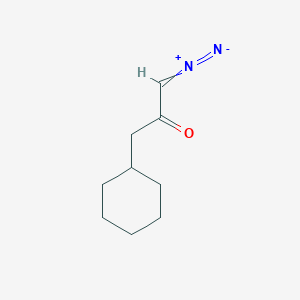

Cyclohexylmethyl diazomethyl ketone is a diazo-containing organic compound characterized by a cyclohexylmethyl group attached to a ketone functional group and a diazomethyl moiety. Its structure combines the steric bulk of the cyclohexyl ring with the high reactivity of the diazo group, making it a versatile intermediate in organic synthesis, particularly in cyclopropanation and C–H insertion reactions. The diazo group (–N₂) confers unique reactivity, enabling participation in photochemical and transition metal-catalyzed transformations .

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-cyclohexyl-3-diazopropan-2-one |

InChI |

InChI=1S/C9H14N2O/c10-11-7-9(12)6-8-4-2-1-3-5-8/h7-8H,1-6H2 |

InChI Key |

XSQMRVVOOYLFIW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Scientific Research Applications

General Synthesis of Diazoketones

Diazoketones, including cyclohexylmethyl diazomethyl ketone, are typically synthesized through diazomethane reactions with carbonyl compounds. Recent advancements have improved the safety and efficiency of these processes, particularly through continuous flow reactors that mitigate the risks associated with handling diazomethane, a highly explosive compound .

Key Methods:

- Flow Reactor Technology: The use of serial flow reactors allows for the controlled generation of diazomethane, enhancing productivity while maintaining safety. Studies indicate that this method can achieve production rates of up to 0.45 mol/h .

- Chiral Diazoketones: The synthesis of chiral diazoketones has been achieved using Boc-protected α-amino acids treated with ethyl chloroformate, yielding stable crystalline products suitable for long-term storage .

Wolff Rearrangement

This compound can undergo Wolff rearrangement, a crucial reaction in organic chemistry that facilitates the conversion of diazoketones into various functionalized products. This rearrangement is particularly useful for synthesizing cyclic compounds and can lead to ring-contracted products when starting from cyclic diazo ketones .

Pharmaceutical Synthesis

Diazoketones serve as intermediates in the synthesis of pharmaceutical compounds. For instance, they are utilized in creating chiral building blocks for HIV protease inhibitors such as atazanavir and darunavir . The ability to generate complex molecules efficiently makes this compound a valuable reagent in drug discovery and development.

Industrial Applications

The industrial adaptation of diazoketone synthesis has been explored by companies like Phoenix Chemicals Ltd., which developed a semi-flow reactor system for generating diazomethane safely from Diazald. This system aims to prevent potential explosions associated with diazomethane handling while allowing for large-scale production .

Stability and Storage

Research indicates that synthesized diazoketones exhibit remarkable stability under various conditions, making them suitable for use as bench-stable reagents in organic synthesis. These compounds can withstand temperatures up to 142 °C without decomposing, which is advantageous for their application in diverse synthetic pathways .

Comparison with Similar Compounds

Critical Analysis of Divergent Evidence

- Metabolic Pathways : highlights that cyclohexylmethyl groups resist ketone formation during metabolism, unlike linear chains. This contrasts with diazo ketones, where the diazo group may redirect metabolic pathways toward ring-opening or nitrogen elimination .

- Synthetic Yields: While reports comparable yields between diazo and enamine routes for halomethyl ketones, notes drastic yield drops when substituting diazomethyl with diazoethyl groups, underscoring the sensitivity of diazo chemistry to structural changes .

Preparation Methods

Procedure:

-

Mixed Anhydride Formation : Cyclohexanecarboxylic acid (precursor to cyclohexylmethyl ketone) is treated with ethyl chloroformate in the presence of a base (e.g., tributylamine) to form the mixed anhydride intermediate.

-

Diazomethane Acylation : The anhydride reacts with diazomethane, generated in situ via flow reactors for safety, to yield cyclohexylmethyl diazomethyl ketone.

Reaction Conditions :

-

Temperature: 0–25°C

-

Solvent: Tetrahydrofuran (THF) or 1,2-dimethoxyethane

-

Catalysts: None required; base (e.g., K₂CO₃) for anhydride formation.

Yield : 85–94% (isolated as crystalline solids).

Mechanistic Insight :

The mixed anhydride undergoes nucleophilic attack by diazomethane, followed by elimination of dimethylphosphate to form the diazoketone.

Diazo Transfer Reactions

Diazo transfer protocols involve installing the diazo group directly onto the ketone via reagents like tosyl azide. This method avoids handling diazomethane but requires ketone activation.

Procedure:

-

Ketone Activation : Cyclohexylmethyl ketone is activated via trifluoroacetylation or formylation to enhance α-C–H acidity.

-

Diazo Transfer : The activated ketone reacts with tosyl azide (TsN₃) in the presence of a base (e.g., DBU) to form the diazoketone.

Reaction Conditions :

-

Temperature: −78°C (activation), 25°C (transfer)

-

Solvent: Dichloromethane (DCM) or THF

-

Catalysts: Lewis acids (e.g., SnCl₄) for enamine-based transfers.

Yield : 70–88% (dependent on activation efficiency).

Challenges :

Continuous Flow Synthesis

Modern flow chemistry techniques enable safer, scalable production by minimizing diazomethane exposure.

Procedure:

-

Diazomethane Generation : Diazald or MNNG precursors are decomposed in a tube-in-tube reactor, producing CH₂N₂ in situ.

-

Anhydride Formation and Acylation : Cyclohexylmethyl ketone-derived anhydrides are mixed with CH₂N₂ in a continuous flow system.

Reaction Parameters :

Advantages :

Comparative Analysis of Methods

| Method | Conditions | Yield | Safety | Scalability |

|---|---|---|---|---|

| Mixed Anhydride Acylation | 0–25°C, THF | 85–94% | Moderate | Lab-scale |

| Diazo Transfer | −78°C to 25°C, DCM | 70–88% | High (no CH₂N₂) | Limited |

| Continuous Flow | Flow reactor, 0.45 mol/h | 87–91% | High | Industrial |

Mechanistic and Stability Considerations

This compound’s stability arises from conjugation between the carbonyl and diazo groups, as confirmed by quantum chemical studies. Decomposition pathways include:

Applications and Derivatives

The compound serves as a precursor for:

Q & A

Q. What are the established synthetic routes for cyclohexylmethyl diazomethyl ketone, and how do reaction conditions influence yield?

this compound is synthesized via diazo transfer reactions or intramolecular transformations. For example, the Buchner reaction of α-diazo ketones with rhodium or copper catalysts has been explored, though structural variations (e.g., diazoethyl vs. diazomethyl ketones) significantly impact outcomes. Diazomethyl ketones favor norcaradiene products, while diazoethyl analogs often yield cyclopentanones via C–H insertion . Microwave-assisted aldol condensation with glyoxylic acid under optimized conditions (e.g., 60°C, pyrrolidine catalyst) can yield derivatives but requires careful temperature control to avoid degradation .

- Key Data :

| Method | Catalyst/Temp | Major Product | Yield | Reference |

|---|---|---|---|---|

| Buchner Reaction | Rhodium(II) | Norcaradiene | 60–75% | |

| Microwave Aldol Condensation | Pyrrolidine/60°C | Aldol Adduct | 52% |

Q. How can researchers characterize this compound derivatives using spectroscopic and chromatographic methods?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. For metabolic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies hydroxylation or ketone formation on the cyclohexylmethyl moiety. However, MS/MS spectra may not resolve hydroxylation sites, necessitating complementary techniques like isotopic labeling or enzymatic assays .

Q. What safety protocols are recommended for handling diazo compounds like this compound?

Diazomethyl ketones are thermally unstable and may decompose explosively. Use blast shields, fume hoods, and personal protective equipment (PPE). First-aid measures for exposure include decontamination with soap/water (skin) or fresh air (inhalation), followed by medical consultation .

Advanced Research Questions

Q. How does the cyclohexylmethyl substituent influence enzyme inhibition potency in gamma-secretase studies?

Bulky P1 substituents (e.g., cyclohexylmethyl) enhance gamma-secretase inhibition by occupying the enzyme’s large S1 pocket. Difluoro ketone analogs with this group achieve IC₅₀ values of ~5 µM in amyloid-beta (Aβ) production assays. Structural analogs (e.g., difluoro alcohols) retain potency, supporting the hypothesis of gamma-secretase as an aspartyl protease .

- Key Data :

| Inhibitor Type | P1 Substituent | IC₅₀ (Aβ Production) | Reference |

|---|---|---|---|

| Difluoro Ketone | Cyclohexylmethyl | 5 µM | |

| Difluoro Alcohol | Cyclohexylmethyl | 5 µM |

Q. What methodological challenges arise in analyzing the metabolism of cyclohexylmethyl-containing compounds in hepatocyte models?

Cyclohexylmethyl tails undergo hydroxylation and ketone formation but exhibit lower glucuronidation rates compared to linear alkyl chains due to steric hindrance. Metabolite identification requires LC-MS/MS with collision-induced dissociation (CID), though isomers (e.g., hydroxylation at different positions) may co-elute. CYP3A4 is implicated in cyclohexylmethyl hydroxylation, validated via enzyme inhibition assays .

Q. How can researchers resolve contradictions in reaction outcomes for cyclohexylmethyl ketone derivatives under varying catalytic conditions?

Conflicting results (e.g., aldol adducts vs. degradation products) stem from temperature and catalyst sensitivity. For microwave-assisted reactions, lowering temperatures from 100°C to 60°C shifts the equilibrium toward product formation (25% → 52% yield). Computational modeling of transition states or in situ monitoring (e.g., FTIR) can optimize conditions .

Q. What strategies improve the stability of diazomethyl ketones during storage and handling?

Stabilization involves storing compounds at –20°C under inert gas (argon/nitrogen) and avoiding light exposure. Solvent choice (e.g., anhydrous dichloromethane) minimizes decomposition. For long-term stability, derivatization into less reactive forms (e.g., hydrazones) is recommended .

Data Analysis and Interpretation

Q. How should researchers address variability in metabolite abundance across different synthetic cannabinoid analogs?

Cyclohexylmethyl-containing compounds (e.g., ADB-CHMINACA) show distinct metabolic profiles compared to linear alkyl analogs. Statistical tools like principal component analysis (PCA) or hierarchical clustering can correlate structural features (e.g., chain length, steric bulk) with metabolic rates. For example, longer alkyl chains undergo faster ketone formation, while cyclohexylmethyl groups favor hydroxylation .

Q. What computational methods validate the interaction between cyclohexylmethyl derivatives and enzyme active sites?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model ligand binding in gamma-secretase’s S1 pocket. Free energy calculations (e.g., MM-PBSA) quantify binding affinities, aligning with experimental IC₅₀ values. These methods guide rational design of inhibitors with optimized steric and electronic properties .

Ethical and Methodological Considerations

- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Analytical Toxicology, Journal of the American Chemical Society) over non-academic sources .

- Data Reproducibility : Document catalyst purity, solvent drying methods, and reaction monitoring techniques to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.